molecular formula C21H22N4OS B6430096 3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2097920-38-0

3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

Cat. No.: B6430096
CAS No.: 2097920-38-0
M. Wt: 378.5 g/mol
InChI Key: YZHDFHVZMJIUHA-UHFFFAOYSA-N
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Description

3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a thiadiazole ring, a piperazine ring, and a propanone group

Mechanism of Action

While the specific mechanism of action for “3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one” is not available, it’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .

Future Directions

The future research directions involving these compounds could include further exploration of their biological activities and potential applications in medicine. For instance, 1,3,4-thiadiazole derivatives have shown a wide range of therapeutic activities like antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, these compounds could be further studied for their potential use in the treatment of various diseases.

Chemical Reactions Analysis

Types of Reactions

3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one has several scientific research applications:

Properties

IUPAC Name

3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-21(25-13-11-24(12-14-25)20-16-22-27-23-20)15-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHDFHVZMJIUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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